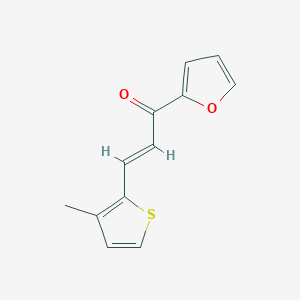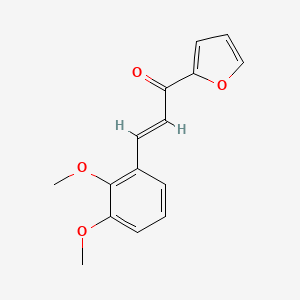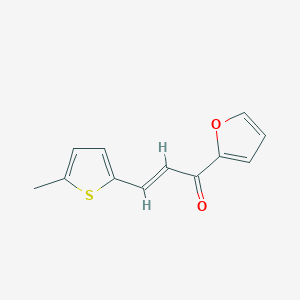
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 3-bromo-3-methyl-2-phenylprop-2-en-1-one, is an organic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a boiling point of 162-163°C and a melting point of -20°C. It is a useful intermediate for the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential in scientific research. It has been used as a starting material for the synthesis of other compounds, such as 3-methyl-2-phenyl-2-propen-1-one, which has been studied for its anti-inflammatory and anti-bacterial properties. Additionally, it has been used in the synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-onethyl-2-phenylprop-1-ene, which has been studied for its potential as an anti-cancer drug.
Mécanisme D'action
The mechanism of action for (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it is believed to act as a modulator of the transcription factor NF-κB, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one have been studied in various animal models. Studies have shown that it can reduce inflammation and pain in the joints of rats, and that it can reduce the production of pro-inflammatory cytokines in mice. Additionally, it has been shown to reduce the levels of inflammatory mediators in the lungs of mice, and to reduce the severity of allergic reactions in mice.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments include its low cost, its relatively low toxicity, and its solubility in organic solvents. Additionally, it has been shown to be stable under various conditions, making it suitable for long-term storage. However, it is important to note that it is a flammable liquid, and that it should be handled with care.
Orientations Futures
The potential future directions for (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one include further studies into its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it could be studied for its potential as an inhibitor of other enzymes and transcription factors involved in the regulation of immune responses. Furthermore, it could be used as an intermediate for the synthesis of other compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be achieved through a two-step process. The first step involves the reaction of 3-bromophenylmagnesium bromide with 3-methylphenyl bromide in the presence of anhydrous aluminum chloride. The second step involves the reaction of the intermediate with ethylmagnesium bromide in the presence of anhydrous aluminum chloride. The reaction yields a colorless liquid that can be purified using recrystallization or distillation.
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUTZUSWLADAOK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

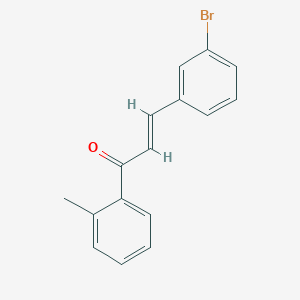
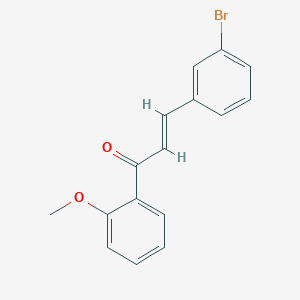
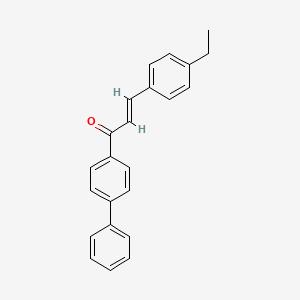
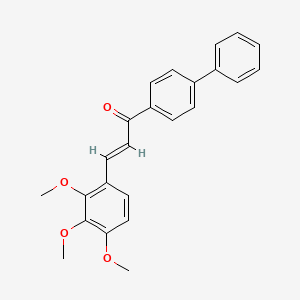



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)


![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
